7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

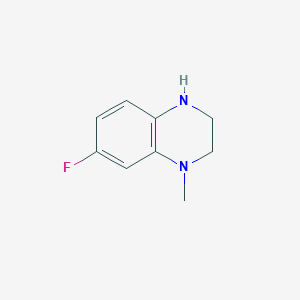

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated tetrahydroquinoxaline derivative characterized by a fluorine substituent at the 7-position and a methyl group at the 1-position of the bicyclic scaffold. The fluorine atom introduces strong electronegativity, influencing electronic distribution and intermolecular interactions, while the methyl group enhances steric bulk and may improve metabolic stability compared to larger substituents.

Propriétés

IUPAC Name |

6-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDVTYCZSDCCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230691 | |

| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-50-6 | |

| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline, a class of heterocyclic organic compounds known for their diverse biological activities. The incorporation of a fluorine atom at the 7th position enhances its chemical properties and potential applications in medicinal chemistry. This compound has garnered attention for its promising pharmacological profiles, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : CHFN

- Molecular Weight : 166.2 g/mol

- CAS Number : 610764-96-0

The structure of this compound consists of a tetrahydroquinoxaline core with a methyl group at the nitrogen position and a fluorine atom at the 7th carbon position. This unique configuration contributes to its biological activity and pharmacokinetic properties.

Research indicates that this compound interacts with various biological targets within cells. In vitro studies have shown significant antiproliferative activities against cancer cell lines by inhibiting tubulin polymerization. Additionally, the compound does not violate Lipinski's Rule of Five, suggesting favorable drug-likeness and pharmacokinetics.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains.

- Neuroprotective Effects : Potential as a modulator of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tubulin polymerization; effective against cancer cell lines |

| Antimicrobial | Active against multiple bacterial strains |

| Neuroprotective | Modulates neurotransmitter systems; potential for neuroprotection |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Studies :

- A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell growth in vitro. The mechanism was linked to the disruption of microtubule dynamics.

-

Neuropharmacological Research :

- Preliminary investigations indicated that this compound might enhance cognitive function through modulation of muscarinic receptors.

-

Antimicrobial Evaluations :

- Comparative studies showed that this compound exhibits notable antibacterial activity against Gram-positive bacteria.

Table 2: Case Study Highlights

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of cancer cell proliferation; mechanism involves tubulin disruption |

| Neuropharmacological Effects | Potential enhancement of cognitive function via muscarinic receptor modulation |

| Antimicrobial Efficacy | Effective against Gram-positive bacterial strains |

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods including:

- Electrocatalytic Methods : Requires precise control over reaction conditions to optimize yields.

- Traditional Organic Synthesis : Involves multi-step reactions to introduce functional groups effectively.

Table 3: Synthetic Routes Overview

| Synthesis Method | Key Features |

|---|---|

| Electrocatalytic | Controlled hydrogenation; high yield |

| Traditional Synthesis | Multi-step processes; functional group introduction |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline and its analogs have been studied for their potential therapeutic effects. The compound's structural similarity to other biologically active molecules allows it to interact with various biological targets.

Anticancer Activity

Research has indicated that tetrahydroquinoxaline derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds derived from tetrahydroquinoxaline have demonstrated activity against breast and lung cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of 7-fluoro derivatives has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may act by modulating neurotransmitter systems or exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of tetrahydroquinoxaline derivatives against a range of pathogens, including bacteria and fungi. The presence of the fluorine atom is believed to enhance the potency of these compounds by improving their lipophilicity and membrane permeability .

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its versatility in chemical reactions allows it to be used in the preparation of various pharmaceuticals and agrochemicals.

Synthesis of Bioactive Compounds

The compound can be utilized in multi-component reactions (MCRs) to synthesize other biologically active molecules. These reactions often yield high efficiency and selectivity, making them attractive for drug development .

Laser Dyes Production

Research indicates that derivatives of tetrahydroquinoxaline can be employed in the synthesis of laser dyes. The efficient preparation methods for these dyes involve using this compound as a precursor .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with 7-fluoro derivatives. |

| Study C | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical Properties

Key structural variations among tetrahydroquinoxaline derivatives include halogen type (F, Cl, Br), substituent positions, and alkyl/aryl groups. These factors significantly impact melting points, polarity, and spectral properties:

Notes:

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity reduce steric hindrance and increase polarity compared to bulkier halogens like bromine (e.g., 3ga1 in has a higher m.p. of 88–90°C for 6-bromo derivatives).

- Alkyl Substituents : Methyl groups (e.g., in 3fa2 ) lower molecular weight and may enhance solubility compared to cyclopropyl () or cyclopentyl () groups. Acetylated derivatives (e.g., (S)-5 ) exhibit higher melting points due to crystalline stability.

Spectral and Reactivity Trends

- ¹H/¹³C NMR: Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts. For example, in 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline, the fluorine at C7 perturbs the aromatic region (δ 6.5–7.5 ppm) . Chlorine or bromine substituents (e.g., 3fa2 ) show similar but less pronounced effects.

- Reactivity : The methyl group at N1 in the target compound likely reduces nucleophilicity at the nitrogen compared to acetylated () or unsubstituted analogs. Fluorine’s inductive effect may also slow electrophilic substitution compared to chloro/bromo derivatives.

Key Research Findings and Data Gaps

- Melting Points : Fluorinated derivatives generally have lower melting points than chlorinated/brominated analogs (e.g., 3fa2 at 77–78°C vs. (S)-5 at 133–134°C ), but experimental data for the target compound are lacking.

- TLC Mobility : Polarity decreases with larger alkyl groups (Rf 0.36 for (S)-5 vs. 0.72 for smaller substituents in ), suggesting the target compound’s Rf would fall between 0.3–0.4.

Méthodes De Préparation

Reduction of 7-Fluoroquinoxaline Followed by N-Methylation

This is one of the most widely adopted laboratory syntheses due to its reliability and yield.

- Synthesis of 7-Fluoroquinoxaline:

- React 4-fluorobenzene-1,2-diamine with glyoxal under controlled conditions to form 7-fluoroquinoxaline.

- Reduction:

- Reduce the quinoxaline core using sodium cyanoborohydride in an acidic medium to yield 7-fluoro-1,2,3,4-tetrahydroquinoxaline.

- N-Methylation:

| Step | Yield (%) | Purity (after chromatography) |

|---|---|---|

| 7-Fluoroquinoxaline | 70–80 | >98% |

| Reduction | 60–75 | >95% |

| N-Methylation | 80–90 | >95% |

Cyclization of o-Phenylenediamine Derivatives with Carbonyl Compounds

This method involves the condensation of a fluorinated o-phenylenediamine (such as 4-fluoro-1,2-phenylenediamine) with a carbonyl compound (e.g., methyl glyoxal), followed by reduction and methylation.

- Condense 4-fluoro-1,2-phenylenediamine with methyl glyoxal under acidic conditions.

- Reduce the resulting intermediate to the tetrahydroquinoxaline.

- Methylate the nitrogen atom as described above.

- Allows for direct introduction of the methyl group during the condensation step if methyl glyoxal is used.

- Provides regioselectivity for the fluorine atom at the 7-position.

Selective Fluorination of Pre-formed 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This approach involves the direct fluorination of the aromatic ring after construction of the tetrahydroquinoxaline core.

- Synthesize 1-methyl-1,2,3,4-tetrahydroquinoxaline by standard methods.

- Introduce the fluorine atom at the 7-position via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Achieving regioselectivity for the 7-position can be difficult, requiring careful optimization of reaction conditions and possibly the use of directing groups.

Regioselective Deoxyfluorination Strategy

A notable recent advance is the regioselective deoxyfluorination method, particularly for the synthesis of 7-fluoro-1,2,3,4-tetrahydroquinolines, which is closely related to the target compound.

- Cyclize catecholamine derivatives with an appropriate N-protecting group to form 6,7-dihydroxy-1,2,3,4-tetrahydroquinoxaline intermediates.

- Subject the intermediate to deoxyfluorination using reagents such as DAST or Deoxo-Fluor.

- The choice of N-protecting group (e.g., trifluoromethylsulfonyl) significantly influences the regioselectivity, favoring fluorination at the 7-position.

| N-Protecting Group | Major Product (Position) | Yield (%) |

|---|---|---|

| Methoxycarbonyl | 6-fluoro | 60–70 |

| Trifluoromethylsulfonyl | 7-fluoro | 65–75 |

Scale-Up and Industrial Considerations

- Continuous Flow Chemistry: Offers improved heat management and reaction control, particularly for exothermic reductions and methylation steps.

- Catalytic Hydrogenation: Preferred for large-scale reductions due to cost-effectiveness and environmental considerations.

Summary Table of Preparation Methods

| Method | Key Reagents | Regioselectivity | Typical Yield (%) | Scalability | Comments |

|---|---|---|---|---|---|

| Reduction + N-methylation | Glyoxal, sodium cyanoborohydride, MeI | High (7-position) | 60–75 | High | Widely used, scalable |

| Cyclization + Reduction + Methylation | 4-fluoro-1,2-phenylenediamine, glyoxal | High (7-position) | 55–70 | Moderate | Direct methyl introduction possible |

| Selective Fluorination | Selectfluor, NFSI | Moderate | 40–60 | Low | Regioselectivity challenging |

| Deoxyfluorination | DAST, Deoxo-Fluor, N-protecting group | Tunable | 65–75 | Moderate | Useful for analog synthesis |

Analytical and Purification Techniques

- Chromatography: High-performance liquid chromatography and column chromatography are standard for purification and analysis.

- Spectroscopy: Nuclear magnetic resonance and mass spectrometry confirm structure and purity.

- Extraction: Liquid-liquid extraction and solid-phase extraction are used for sample preparation in analytical settings.

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis typically involves cyclization of precursor amines or halogenated intermediates. For example, intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives under visible light with iridium catalysts (e.g., phenyliodine(III) dicyclohexanecarboxylate) can yield tetrahydroquinoxaline cores . Another approach uses triethoxycarbonium intermediates, as demonstrated in related quinoxaline derivatives, achieving ~80% yield after purification via column chromatography (hexane/EtOAc gradients) . Key parameters to optimize include temperature (room temperature to 80°C), solvent polarity, and catalyst loading.

Q. How can spectroscopic techniques (NMR, MS, UV/vis) be employed to confirm the structure and purity of this compound?

Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the tetrahydroquinoxaline ring (e.g., methyl protons at δ ~1.2–1.5 ppm, aromatic fluorine coupling patterns) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 180.2 for C10H12FN) and fragmentation patterns using ESI or EI-MS .

- UV/vis Spectroscopy : Detect absorbance maxima (~250–300 nm) for π→π* transitions in the quinoxaline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer :

- Dose-Response Curves : Validate activity using standardized assays (e.g., anti-inflammatory IC50 in RAW264.7 cells) and compare with structurally similar controls (e.g., triazole-sulfonamide hybrids) .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false positives from degradation products .

- Orthogonal Assays : Confirm target engagement via fluorescence polarization or SPR for binding affinity validation .

Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of fluorinated tetrahydroquinoxalines in neuropharmacology?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with dopamine receptors or ion channels, focusing on fluorine’s electronegativity and steric effects .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and metabolic pathways .

- MD Simulations : Simulate membrane permeability (logP ~2.5) and blood-brain barrier penetration using CHARMM force fields .

Key Research Findings

- Fluorine Substitution : The 7-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation, critical for CNS-targeted compounds .

- pH-Dependent Fluorescence : Protonation at lysosomal pH (4.5–5.5) increases quantum yield, enabling organelle-specific imaging .

- Synthetic Challenges : Steric hindrance from the methyl group at position 1 requires careful optimization of cyclization temperatures to avoid byproducts .

Contradictions and Open Questions

- Biological Activity : While some studies report anti-inflammatory activity (IC50 ~10 µM), others show no effect, possibly due to assay variability or impurity profiles .

- Fluorine Positioning : The 7-fluoro isomer’s bioactivity differs from 6-fluoro analogs, suggesting positional effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.